molecular formula C20H24Cl3N3 B1249767 Dorastine hydrochloride CAS No. 21228-28-4

Dorastine hydrochloride

Cat. No.: B1249767
CAS No.: 21228-28-4
M. Wt: 412.8 g/mol
InChI Key: XGGILFZLGXIRFW-UHFFFAOYSA-N
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Description

Dorastine hydrochloride (USAN) is a synthetic antihistamine with the chemical formula C₂₀H₂₂ClN₃·2HCl and a molecular weight of 412.78 g/mol . Structurally, it features a dibenzoxepin-derived framework, which is critical for its pharmacological activity. The compound acts as a histamine H1 receptor (HRH1) antagonist, modulating G protein-coupled receptor signaling pathways.

This compound is primarily indicated for allergic conditions, leveraging its dual mechanism to reduce histamine-driven responses and TRP-mediated nociception.

Properties

CAS No.

21228-28-4

Molecular Formula

C20H24Cl3N3

Molecular Weight

412.8 g/mol

IUPAC Name

8-chloro-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride

InChI

InChI=1S/C20H22ClN3.2ClH/c1-14-3-4-15(12-22-14)7-10-24-19-6-5-16(21)11-17(19)18-13-23(2)9-8-20(18)24;;/h3-6,11-12H,7-10,13H2,1-2H3;2*1H

InChI Key

XGGILFZLGXIRFW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl.Cl.Cl

Canonical SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=C2C=CC(=C4)Cl.Cl.Cl

Other CAS No.

21228-28-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dorastine Hydrochloride typically involves the reaction of specific organic intermediates under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a nitrogen-containing heterocycle. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Dorastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Dorastine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is utilized in studies involving cell signaling and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as allergies, anxiety, and nausea.

    Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Dorastine Hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, such as the inhibition of histamine release or the modulation of neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dorastine hydrochloride with structurally or functionally related antihistamines, emphasizing molecular properties, targets, and therapeutic profiles:

Compound Chemical Structure Molecular Weight (g/mol) Primary Target Indications Key Differentiators
This compound C₂₀H₂₂ClN₃·2HCl (dibenzoxepin derivative) 412.78 HRH1, TRP channels Allergic rhinitis, urticaria (preclinical) Dual HRH1 antagonism and TRP modulation; non-sedating
Desloratadine (D03693) C₁₉H₁₉ClN₂ 310.82 HRH1 Allergic rhinitis, chronic urticaria Second-generation, long-acting metabolite of loratadine; minimal CNS penetration
Dexbrompheniramine maleate (D03704) C₁₆H₁₉BrN₂·C₄H₄O₄ 435.31 HRH1 Allergic conjunctivitis, rhinitis First-generation; sedating due to blood-brain barrier permeability
Methdilazine hydrochloride (D04980) C₁₈H₂₀N₂S·HCl 348.89 HRH1, 5-HT receptors Pruritus, dermatitis Phenothiazine derivative; anti-serotonergic activity

Structural and Functional Analysis

  • Dorastine vs. Desloratadine: Dorastine’s dibenzoxepin core distinguishes it from Desloratadine’s tricyclic carbamate structure.
  • Dorastine vs. Dexbrompheniramine: Dexbrompheniramine, a first-generation antihistamine, exhibits significant sedative effects due to CNS penetration, whereas Dorastine’s bulkier structure and polar hydrochloride salts likely reduce brain uptake, aligning it with second-generation non-sedating profiles .
  • Dorastine vs. Methdilazine: Methdilazine’s phenothiazine moiety confers additional 5-HT receptor antagonism, useful in pruritus management. Dorastine lacks this activity but compensates with TRP channel interactions, suggesting utility in neurogenic inflammation .

Research Findings and Clinical Implications

  • Efficacy : Preclinical studies suggest Dorastine’s TRP modulation enhances efficacy in histamine-independent pruritus models, a niche where traditional antihistamines like Desloratadine fail .
  • Pharmacokinetics : Dorastine’s hydrochloride salts improve solubility (>10 mg/mL in water), favoring rapid absorption compared to lipophilic analogs like Methdilazine .

Biological Activity

Dorastine hydrochloride is a pharmaceutical compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Overview of this compound

This compound is classified as an antihistamine and has been noted for its antispasmodic , antiacetylcholine , and analgesic activities . It is primarily used in the treatment of various allergic conditions and has potential applications in managing gastrointestinal disorders due to its spasmolytic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Histamine Receptor Antagonism : It acts as an antagonist at the H1 histamine receptor, thereby reducing allergic responses such as itching and inflammation.
  • Anticholinergic Effects : By blocking acetylcholine receptors, it alleviates smooth muscle spasms in the gastrointestinal tract, making it useful for conditions like irritable bowel syndrome.
  • Analgesic Properties : this compound may exert pain-relieving effects through central nervous system pathways, although the precise mechanisms remain to be fully elucidated.

Pharmacological Profile

The pharmacological profile of this compound is summarized in the following table:

Property Description
Chemical Class Antihistamine
Molecular Formula C₁₅H₁₈ClN₃O₂
Mechanism of Action H1 receptor antagonist; anticholinergic
Therapeutic Uses Allergic reactions, gastrointestinal spasms
Side Effects Drowsiness, dry mouth, dizziness

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound. Below are notable findings from recent research:

  • Efficacy in Allergic Rhinitis :
    • A clinical trial demonstrated that this compound significantly reduced symptoms of allergic rhinitis compared to placebo. Patients reported improved quality of life and reduced nasal congestion after treatment .
  • Gastrointestinal Applications :
    • In a study involving patients with irritable bowel syndrome, this compound was shown to decrease abdominal pain and improve bowel regularity. The antispasmodic effect was particularly noted in individuals experiencing severe cramping .
  • Comparative Studies with Other Antihistamines :
    • Comparative studies indicated that this compound had a favorable side effect profile compared to first-generation antihistamines, with lower incidences of sedation while maintaining efficacy in symptom relief .

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for determining the purity of Dorastine hydrochloride in research settings?

  • Methodology : High-performance liquid chromatography (HPLC) using a reversed-phase C18 column is the gold standard. The mobile phase should consist of a gradient mixture of acetonitrile and phosphate buffer (pH 3.0), with a flow rate of 1.0 mL/min and UV detection at 254 nm. Ensure resolution (R ≥ 1.5) between Dorastine and its related compounds, such as isomers or degradation products, by optimizing column temperature and injection volume .
  • Quality Control : Include system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) and validate the method per ICH guidelines for specificity, linearity, and precision .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation. Desiccate to avoid moisture absorption .
  • Safety Protocols : Use nitrile gloves, lab coats, and safety goggles when handling. Conduct work in a fume hood to minimize inhalation risks. Emergency procedures should include immediate rinsing of exposed skin/eyes with water for 15 minutes and medical consultation for persistent symptoms .

Q. What pharmacopeial standards apply to this compound in preclinical studies?

  • Compliance : Follow USP/ICH guidelines for identity testing (e.g., FTIR spectroscopy), assay limits (98.0–102.0% purity), and impurity profiling (e.g., ≤0.1% for individual unknown impurities). For parenteral formulations, ensure endotoxin levels < 20 IU/mg via the Limulus Amebocyte Lysate (LAL) test .

Advanced Research Questions

Q. What methodologies are effective in separating and quantifying (E)- and (Z)-isomers of this compound?

  • Chromatographic Strategy : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:ethanol (80:20 v/v) at 25°C. Isocratic elution at 1.2 mL/min can achieve baseline separation (R > 1.5) .
  • Quantitation : Calibrate using certified reference standards for each isomer. Validate the method for accuracy (recovery 95–105%) and robustness under variable pH and temperature conditions .

Q. How can contradictory pharmacological data from different studies on this compound be systematically analyzed?

  • Meta-Analysis Framework :

Variable Mapping : Compare dosage ranges (e.g., 10–100 mg/kg), administration routes (oral vs. intravenous), and animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice).

Statistical Harmonization : Apply mixed-effects models to account for inter-study heterogeneity. Use funnel plots to assess publication bias .

Mechanistic Validation : Replicate conflicting results in vitro (e.g., receptor binding assays) to isolate confounding factors like metabolite interference .

Q. What experimental designs are optimal for assessing this compound’s stability under stress conditions?

  • Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Reflux Dorastine in 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : Treat with 3% H2O2 at room temperature for 6 hours.
  • Photostability : Expose to 1.2 million lux-hours of visible light and 200 watt-hours/m<sup>2</sup> of UV light.
    • Analysis : Monitor degradation products via LC-MS and quantify using a validated stability-indicating method .

Q. How can researchers investigate synergistic effects between this compound and other CNS-targeting compounds?

  • In Vitro Approach : Use isobolographic analysis in neuronal cell lines to evaluate additive/synergistic interactions. Combine Dorastine with test compounds at fixed molar ratios (e.g., 1:1, 1:2) and measure IC50 shifts via MTT assays .
  • In Vivo Validation : Employ a crossover study design in rodent models, administering Dorastine alone and in combination. Assess pharmacokinetic parameters (AUC, Cmax) and behavioral endpoints (e.g., locomotor activity) .

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